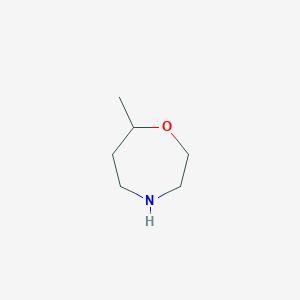

7-Methyl-1,4-oxazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Methyl-1,4-oxazepane is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Methyl-1,4-oxazepane is being investigated for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit various biological activities:

- Anticonvulsant Activity : Studies have shown that certain derivatives of 1,4-oxazepane exhibit anticonvulsant properties. For instance, compounds derived from 6-amino-1,4-oxazepane were evaluated for their effectiveness in preventing seizures, demonstrating moderate activity in animal models .

- Monoamine Reuptake Inhibition : Some derivatives have been identified as having monoamine reuptake inhibitory activity, suggesting potential use in treating mood disorders .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various synthetic transformations:

- Cyclization Reactions : The compound can undergo cyclization reactions when reacted with appropriate precursors. For example, the cyclization of 1,2-amino alcohols with α-haloacid chlorides is a common method for synthesizing 7-methyl derivatives.

- Functionalization : The presence of nitrogen and oxygen atoms enables nucleophilic substitution reactions, leading to the formation of various substituted oxazepanes.

Material Science

The compound is also explored for applications in material science:

- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals due to its reactivity and ability to form diverse chemical structures.

Data Table: Comparison of Biological Activities

Case Study 1: Anticonvulsant Evaluation

Research conducted on various derivatives of 6-amino-1,4-oxazepane revealed that several compounds exhibited moderate anticonvulsant activity in both the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The findings suggest that these derivatives could be further developed as new anticonvulsants .

Case Study 2: Synthesis of Glycine Betaine Derivatives

A recent study focused on the synthesis of glycine betaine derivatives using metal-free methods involving cyclic amines like this compound. The results demonstrated the formation of zwitterionic compounds with significant biological activity against certain bacterial strains .

Eigenschaften

CAS-Nummer |

1273567-65-9 |

|---|---|

Molekularformel |

C6H13NO |

Molekulargewicht |

115.17 g/mol |

IUPAC-Name |

7-methyl-1,4-oxazepane |

InChI |

InChI=1S/C6H13NO/c1-6-2-3-7-4-5-8-6/h6-7H,2-5H2,1H3 |

InChI-Schlüssel |

OHRBILWMOMYHED-UHFFFAOYSA-N |

SMILES |

CC1CCNCCO1 |

Kanonische SMILES |

CC1CCNCCO1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.